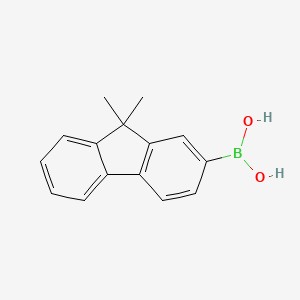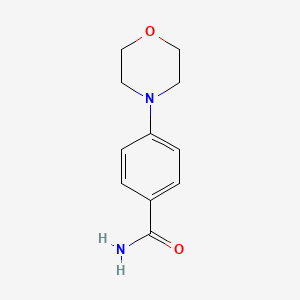![molecular formula C15H23BN2O4 B1322361 (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid CAS No. 937048-39-0](/img/structure/B1322361.png)
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid
Overview
Description
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring enhances its stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-(tert-butoxycarbonyl)piperazine, is reacted with 3-bromophenylboronic acid under palladium-catalyzed conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While the boronic acid group is relatively stable, it can undergo oxidation to form the corresponding boronic ester or borate. Reduction reactions are less common but can be used to modify the piperazine ring.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, toluene).
Conditions: Typical reaction conditions involve heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon).
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving this compound are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including potential therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.
Industry:
Material Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism of action of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.
Transmetalation: The boronic acid reacts with the palladium(II) complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the piperazine and Boc groups, making it less versatile in certain synthetic applications.
(4-(Tert-butoxycarbonyl)piperazin-1-YL)phenylboronic Acid: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness: (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is unique due to the presence of both the boronic acid and Boc-protected piperazine groups, which confer stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625391 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937048-39-0 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)











